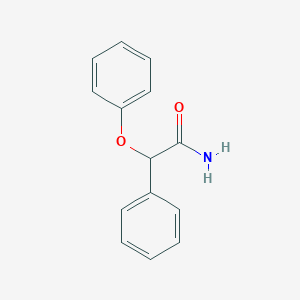

2-Phenoxy-2-phenylacetamide

Description

Evolution of Phenylacetamide Chemistry in Academic Contexts

The study of phenylacetamides, the class of compounds to which 2-phenoxy-2-phenylacetamide belongs, has a rich history in academic and industrial research. Phenylacetamides are amide derivatives of phenylacetic acids and are found in various living organisms, from bacteria to humans. hmdb.cafoodb.ca Historically, simple phenylacetamides like acetanilide (B955) were investigated for their biological effects, which eventually led to the development of key pharmaceuticals. hmdb.ca For instance, it was discovered that acetanilide is metabolized in the human body to paracetamol (acetaminophen), which is responsible for its analgesic and antipyretic properties. hmdb.ca

In the realm of organic chemistry, phenylacetamide chemistry has been fundamental. Acetanilide, for example, was a traditional subject in introductory organic chemistry labs for teaching techniques like recrystallization and was also a precursor in the synthesis of penicillin and other pharmaceuticals. hmdb.ca The versatility of the phenylacetamide structure has made it a recurring motif in the development of new synthetic methodologies.

Furthermore, the evolution of phenylacetamide chemistry has been observed in microbiology. Studies have detailed the selective evolution of Pseudomonas aeruginosa strains capable of utilizing phenylacetamide as a nitrogen source, indicating the role of these compounds in metabolic pathways and enzyme specificity. microbiologyresearch.org This academic exploration into the synthesis, reactivity, and biological interaction of the phenylacetamide core has laid the groundwork for investigating more complex derivatives like this compound.

Strategic Importance of the Phenoxyacetamide Scaffold in Organic Synthesis

The phenoxyacetamide scaffold is of considerable strategic importance in organic synthesis, primarily due to its role as a versatile building block for creating structurally complex and biologically active molecules. nih.govrsc.org This scaffold is frequently employed in medicinal chemistry to design and synthesize novel therapeutic agents. nih.gov Its value lies in the ability to readily introduce various substituents onto its core structure, allowing for the fine-tuning of physicochemical properties and biological activity. researchgate.net

The phenoxyacetamide framework is a key component in the synthesis of a wide range of compounds with demonstrated pharmacological potential, including anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.gov For instance, the core nucleus is present in compounds that have shown antimycobacterial, antiparasitic, and antiviral activities. nih.gov The adaptability of the scaffold allows it to be incorporated into hybrid molecules, combining its pharmacophoric features with other bioactive moieties like thiazole (B1198619), quinoxaline (B1680401), or indole (B1671886) to generate novel compounds with potentially enhanced or synergistic effects. nih.govbohrium.com

Recent synthetic strategies have utilized the phenoxyacetamide scaffold in advanced organic reactions. It has been used in multicomponent reactions to produce fused 4H-pyran systems in high yields. arkat-usa.org Additionally, the N-phenoxyacetamide moiety can act as a directing group in C-H bond functionalization reactions, enabling the synthesis of sophisticated spirocyclic scaffolds without the need for external oxidants. rsc.org This dual functionality simplifies reaction pathways and improves efficiency, highlighting the scaffold's strategic utility in modern synthetic chemistry. rsc.org

Current Research Directions and Future Trajectories for this compound

Current research on this compound and its derivatives is heavily focused on its potential in drug discovery and development. Scientists are actively designing and synthesizing novel analogues to explore and optimize their therapeutic properties. researchgate.net

A significant area of investigation is its application as an anticancer agent. researchgate.net Studies have shown that certain substituted 2-phenoxy-N-phenylacetamide derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). nih.gov Research indicates that incorporating halogen atoms into the phenyl ring can be beneficial for anticancer activity. researchgate.net

Another key research direction is the development of these compounds as anti-inflammatory and analgesic agents. nih.gov The phenoxyacetamide core is being explored for its potential to inhibit enzymes like COX/LOX, which are involved in inflammation pathways. nih.gov

Furthermore, the phenoxyacetamide scaffold is a foundation for creating new antibacterial agents. Derivatives have been synthesized that show inhibitory activity against bacterial enzymes such as ParE, which is a promising target for new antibiotics. nih.gov Researchers are also investigating these compounds as inhibitors of the Type III Secretion System (T3SS) in pathogens like Pseudomonas aeruginosa, which could disarm the bacteria rather than killing them, potentially reducing the pressure for antibiotic resistance. nih.gov

Future trajectories will likely involve:

Molecular Hybridization: Combining the phenoxyacetamide scaffold with other pharmacologically active groups to create multifunctional molecules for treating complex diseases. bohrium.comarkat-usa.org

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects. nih.gov

Green Synthesis: Developing more environmentally friendly and efficient synthetic protocols for producing these derivatives. researchgate.net

Broadening Therapeutic Applications: Investigating the potential of these compounds against other diseases, such as viral infections and parasitic diseases like leishmaniasis. researchgate.netacs.org

The continued exploration of the structure-activity relationships of this compound derivatives promises to yield new lead compounds for further development in various fields of medicine. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from multiple chemical databases.

| Property | Value | Reference |

| CAS Number | 32191-68-7 | chemicalbook.com |

| Molecular Formula | C14H13NO2 | chemicalbook.com |

| Molecular Weight | 227.26 g/mol | chemicalbook.com |

Table 2: Investigated Biological Activities of Phenoxyacetamide Derivatives A summary of research findings on the therapeutic potential of the scaffold.

| Biological Activity | Research Focus | Example | Reference |

| Anticancer | Cytotoxicity against cancer cell lines | Derivatives showed activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cells. | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways | Potential action on COX/LOX pathways. | nih.gov |

| Analgesic | Pain relief in preclinical models | Activity demonstrated in experimental models. | |

| Antibacterial | Inhibition of bacterial growth and virulence | Inhibition of bacterial enzyme ParE and the T3SS in P. aeruginosa. | nih.govnih.gov |

| Antiparasitic | Activity against parasites like Leishmania | Carvacrol-derived N-phenyl-2-phenoxyacetamides showed antileishmanial activity. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBZGDYGMMSNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Innovative Synthesis Routes for 2-Phenoxy-2-phenylacetamide

The construction of the this compound scaffold relies on key chemical transformations, including the formation of the ether linkage and the amide bond. Both classical and modern synthetic protocols are employed to achieve these connections, often with a focus on yield, efficiency, and the ability to generate structural analogues.

Alkylation Reactions in Precursor Design and Elaboration

Alkylation reactions, particularly the Williamson ether synthesis, represent a fundamental approach to forming the crucial phenoxy ether bond in this compound and its derivatives. masterorganicchemistry.combyjus.com This method typically involves the reaction of a phenoxide ion with an appropriate alkyl halide.

A common strategy involves the alkylation of a phenol (B47542) with an α-halo-N-phenylacetamide derivative. For instance, the synthesis of 2-(4-formylphenoxy)-N-arylacetamides, which are precursors for more complex heterocyclic systems, is achieved by reacting the potassium salt of p-hydroxybenzaldehyde with 2-chloro-N-phenylacetamide in a polar aprotic solvent like dimethylformamide (DMF) at reflux. arkat-usa.org This reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile, displacing the chloride from the acetamide (B32628) derivative. masterorganicchemistry.comarkat-usa.org The yields for such reactions are often high, ranging from 80-86%. arkat-usa.org

Conversely, the synthesis can also be approached by reacting a phenoxide with an α-halo-phenylacetate ester, followed by amidation. For example, methyl α-bromophenylacetate can be reacted with a phenol in the presence of a base like potassium carbonate to form the corresponding phenoxy ester. chemicalbook.com This intermediate is then converted to the final amide. However, attempts to directly alkylate certain complex phenols with 2-chloro-N-arylacetamide have been reported to be unsuccessful, potentially due to competing N-alkylation or other side reactions. arkat-usa.orgresearchgate.net

Table 1: Examples of Alkylation Reactions in the Synthesis of this compound Precursors

| Phenolic Reactant | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| p-Hydroxybenzaldehyde | 2-Chloro-N-phenylacetamide | K₂CO₃ / DMF | 2-(4-Formylphenoxy)-N-phenylacetamide | 85 | arkat-usa.org |

| 4-Hydroxybenzaldehyde (B117250) | 2-Chloro-N-arylacetamide | KOH / Ethanol (B145695) | 2-(4-Formylphenoxy)-N-arylacetamide | Not specified | researchgate.net |

| 3-Fluoro-4-nitrophenol | Chloroacetic acid | Not specified | 2-(3-Fluoro-4-nitrophenoxy)acetic acid | Not specified | researchgate.net |

Amidation and Acylation Strategies for Amide Bond Formation

The formation of the amide bond is the final key step in many synthetic routes to this compound. This can be achieved through various amidation or acylation strategies.

A classical and direct method involves the acylation of an amine with a carboxylic acid derivative. For example, 2-phenoxy-2-phenylacetic acid can be converted to its more reactive acyl chloride using a reagent like thionyl chloride. This intermediate, 2-phenoxy-2-phenylacetyl chloride, then readily reacts with aniline (B41778) or a substituted aniline to form the desired amide bond. wvu.edu

Another approach is the direct amidation of a carboxylic acid with an amine, often facilitated by a catalyst to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.govroyalsocietypublishing.org Nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with various amines. nih.govroyalsocietypublishing.org The reaction is typically carried out in a high-boiling solvent like toluene (B28343) at elevated temperatures, providing moderate to excellent yields. nih.govroyalsocietypublishing.org The catalytic cycle is proposed to involve the activation of the carboxylic acid by the nickel catalyst. researchgate.net

Table 2: Comparison of Amidation Strategies for Phenylacetamide Synthesis

| Carboxylic Acid/Derivative | Amine | Coupling Agent/Catalyst | Conditions | Product | Yield (%) | Reference |

| Phenoxyacetic acid | Aniline | Thionyl chloride | Not specified | This compound | Optimized for high yield | |

| Phenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene, 110°C, 20h | N-Benzyl-2-phenylacetamide | 99.2 | nih.gov |

| Phenylacetic acid | Aniline | Zirconium catalyst | Not specified | N-Phenyl-2-phenylacetamide | High | acs.org |

| Aniline | Chloroacetyl chloride | Triethylamine / Benzene (B151609) | Not specified | 2-Chloro-N-phenylacetamide | Not specified | nih.gov |

Modern One-Pot and Multi-Component Reaction Protocols

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multi-component reactions (MCRs) for the synthesis of complex molecules. These strategies allow for the formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates and reducing waste.

Derivatives of 2-phenoxy-N-phenylacetamide have been successfully incorporated into complex heterocyclic scaffolds using one-pot, three-component reactions. arkat-usa.orgekb.eg For example, novel fused 4H-pyrans have been synthesized by reacting 2-(4-formylphenoxy)-N-(aryl)acetamides with malononitrile (B47326) and an active methylene (B1212753) reagent (like dimedone, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) in the presence of a basic catalyst such as piperidine (B6355638). arkat-usa.org These reactions proceed in high yields and demonstrate the power of MCRs to rapidly generate molecular diversity. arkat-usa.orgekb.eg

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction that features prominently in many multi-component syntheses. chemistrysteps.com In the context of this compound derivatives, the Michael addition is a key step in the one-pot synthesis of fused pyran systems. arkat-usa.org

The proposed mechanism involves an initial Knoevenagel condensation between the 2-(4-formylphenoxy)-N-(aryl)acetamide and malononitrile to form an arylidene-malononitrile intermediate. This α,β-unsaturated system then acts as a Michael acceptor. An active methylene compound, acting as the Michael donor, adds to the activated double bond. arkat-usa.org This is followed by tautomerization and an intramolecular cyclization to yield the final, complex heterocyclic product. arkat-usa.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where a carbonyl group reacts with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond after dehydration. wikipedia.orgsigmaaldrich.com This reaction is widely used for constructing complex molecular scaffolds.

In the elaboration of the this compound framework, the Knoevenagel condensation is a valuable tool. For instance, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide derivatives have been synthesized via a Knoevenagel condensation between 2-(4-formylphenoxy)-N-phenylacetamide and various isatin (B1672199) (1H-indole-2,3-dione) derivatives. ptfarm.pl This reaction effectively links the phenoxyacetamide core to another biologically relevant heterocyclic system. ptfarm.pl The reaction mechanism involves the deprotonation of the active methylene group of the isatin, followed by nucleophilic attack on the aldehyde of the phenoxyacetamide derivative and subsequent dehydration. wikipedia.org

The Staudinger reaction, in its classic form, is the reaction of an azide (B81097) with a phosphine (B1218219) to produce an aza-ylide intermediate, which can then be hydrolyzed to an amine (Staudinger reduction). wikipedia.orgorganic-chemistry.org Modern variants of this reaction, such as the Staudinger ligation, have emerged as powerful tools for amide bond formation under mild conditions.

While direct application to the synthesis of the parent this compound is not widely reported, the Staudinger-Vilarrasa coupling provides a strong precedent for its potential use. This reaction involves the coupling of an azide with a carboxylic acid in the presence of a phosphine. The reaction proceeds through an iminophosphorane intermediate which is trapped by the carboxylic acid to form the amide bond directly, without the need for an aqueous workup. This method has been used to synthesize sterically demanding amides in high yields under very mild conditions, such as in the synthesis of puromycin (B1679871) analogues where a nucleosidyl azide is coupled with a protected amino acid. nih.gov This strategy could theoretically be applied to the synthesis of this compound by reacting 2-phenoxy-2-phenylacetyl azide with an amine or, conversely, 2-phenoxy-2-phenylamine with an appropriate acyl azide, offering a gentle alternative to traditional amidation methods.

Implementation of Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound and its derivatives has seen a shift towards more environmentally sustainable methods. Green chemistry principles are being implemented to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, and alternative energy sources.

Multicomponent reactions are a cornerstone of green synthesis, combining three or more reactants in a single step to create complex molecules, which enhances atom economy and reduces reaction times. Current time information in Bangalore, IN.arkat-usa.org For instance, the Hantzsch reaction, a well-known MCR, has been effectively used to synthesize 1,4-dihydropyridine (B1200194) derivatives linked to the phenoxy-N-arylacetamide core. tandfonline.comresearchgate.net This approach often proceeds under mild conditions and can be catalyzed by reusable catalysts. researchgate.netresearchgate.net

The choice of solvent is another critical aspect of green synthetic pathways. Researchers have successfully employed aqueous media or ethanol, which are considered greener alternatives to hazardous organic solvents. umich.eduiscientific.org For example, the synthesis of 1,3,5-triazine (B166579) derivatives has been achieved in aqueous media with minimal use of organic solvents through a modified sonochemical method. researchgate.net Ultrasound and microwave-assisted synthesis have also been utilized to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. researchgate.netnih.govprimescholars.com These alternative energy sources provide an efficient and more sustainable route compared to conventional heating methods. researchgate.net The production of 2-phenylacetamide, a related compound, has been described using an environmentally friendly process that avoids noxious reagents and unnecessary additives. shyzchem.com

Rational Derivatization Strategies for the this compound Core

The this compound nucleus is a promising scaffold for structural modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net Derivatization strategies typically focus on three main areas: the phenyl ring of the acetamide moiety, the phenoxy moiety, and the integration of heterocyclic systems.

Modifications to the Phenyl Ring of the Acetamide Moiety

Systematic modifications to the phenyl ring attached to the acetamide nitrogen have been a key strategy in developing new derivatives. This involves introducing various substituents to alter the electronic and steric properties of the molecule.

A common synthetic route involves the reaction of a substituted aniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with a substituted phenol. researchgate.net For example, a series of N-(1-phenylethyl)acetamide derivatives has been synthesized using the Leuckart reaction, a reductive amination process. researchgate.netnih.gov This method has been used to produce derivatives with substituents like chloro and tolyl groups on the N-phenyl ring. nih.gov

Research has shown that the nature of the substituent on this phenyl ring can significantly influence the compound's properties. Studies have explored a range of substituents, including electron-withdrawing groups (such as nitro and halogen groups) and electron-donating groups. nih.govresearchgate.net For instance, the synthesis of N-(2-nitrophenyl) and other substituted phenyl derivatives of 2-(3-fluoro-4-nitrophenoxy)acetamide has been accomplished to explore their potential as antitubercular agents. nih.gov The presence of halogen atoms on this aromatic ring has been noted to be favorable in certain biological contexts. researchgate.netnih.gov

Table 1: Examples of Synthesized N-Aryl Substitutions on the Acetamide Moiety

| N-Aryl Substituent | Precursor | Synthetic Method | Reference |

| N-(1-(4-chlorophenyl)ethyl) | 1-(4-Chlorophenyl)ethanamine | Leuckart Reaction | nih.gov |

| N-(1-(p-tolyl)ethyl) | 1-(p-Tolyl)ethanamine | Leuckart Reaction | nih.gov |

| N-(2-nitrophenyl) | 2-Nitroaniline | Reaction with 2-(3-fluoro-4-nitrophenoxy)acetyl chloride | nih.gov |

| N-(4-chlorophenyl) | 4-Chloroaniline | Reaction with 2-(3-fluoro-4-nitrophenoxy)acetyl chloride | nih.gov |

| N-(3-(trifluoromethyl)phenyl) | 3-(Trifluoromethyl)aniline | Not specified | tandfonline.com |

Systematic Variations within the Phenoxy Moiety

Altering the substitution pattern on the phenoxy ring is another crucial derivatization strategy. This is typically achieved by reacting a 2-chloro-N-arylacetamide intermediate with various substituted phenols in the presence of a base like potassium carbonate. researchgate.net

This approach allows for the introduction of a wide array of functional groups onto the phenoxy ring. For example, to create precursors for further reactions, a 4-formyl group is often introduced by using 4-hydroxybenzaldehyde as the starting phenol. arkat-usa.orgtandfonline.commdpi.com This aldehyde functionality then serves as a handle for subsequent transformations, such as Knoevenagel condensations or Claisen-Schmidt reactions. researchgate.netprimescholars.commdpi.com

Researchers have synthesized series of compounds with different substituents on the phenoxy ring, such as halogens (fluoro, chloro) and nitro groups, to investigate their effects. nih.govnih.gov A notable example is the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. nih.gov The introduction of a methoxy (B1213986) group on the phenoxy ring has also been explored, which has been shown to modulate the potency and selectivity of certain hybrid molecules. researchgate.netmdpi.com

Table 2: Examples of Substitutions on the Phenoxy Moiety

| Phenoxy Substituent | Starting Phenol | Purpose of Modification | Reference |

| 4-Formyl | 4-Hydroxybenzaldehyde | Precursor for further synthesis (e.g., pyrans, thiazolidinediones) | arkat-usa.orgtandfonline.commdpi.com |

| 4-Formyl-2-methoxy | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Precursor for thiazolidine-2,4-dione hybrids | mdpi.com |

| 3-Fluoro-4-nitro | 3-Fluoro-4-nitrophenol | Synthesis of potential antitubercular agents | nih.gov |

| 4-Nitro | 4-Nitrophenol | Synthesis of derivatives for anticancer and anti-inflammatory studies | researchgate.netnih.gov |

| 2,4-Dimethyl | 2,4-Dimethylphenol | Hit compound in a high-throughput screen | nih.gov |

Integration with Diverse Heterocyclic Scaffolds

Molecular hybridization, which combines the this compound core with various heterocyclic pharmacophores, is a widely used strategy to generate novel molecules. arkat-usa.orgresearchgate.net This approach aims to leverage the properties of each component to create hybrid compounds with unique characteristics. A variety of heterocyclic systems have been successfully integrated, including thiazoles, imidazoles, pyrimidines, and quinoxalines. researchgate.netbohrium.comnih.gov

The synthesis of these hybrids often involves multicomponent reactions or sequential reaction pathways. For example, novel thiazole (B1198619), imidazole, benzimidazole, and benzothiazole (B30560) derivatives have been efficiently synthesized by reacting appropriate precursors containing the 2-phenoxy-N-arylacetamide unit. researchgate.net Similarly, bis-thiazole derivatives linked to a quinoxaline (B1680401) core have been prepared by reacting bis(α-haloketones) with thiosemicarbazone precursors derived from 2-(4-acetylphenoxy)-N-(aryl)acetamides. nih.govacs.org

A significant area of research has been the hybridization of the this compound scaffold with thiazolidine-2,4-dione (TZD), a heterocyclic moiety known for its presence in various bioactive compounds. mdpi.comresearchgate.net The design of these hybrids often involves linking the two cores through a specific bridge.

A common synthetic strategy is the Knoevenagel condensation. mdpi.com This involves reacting a 2-(4-formylphenoxy)-N-phenylacetamide derivative with thiazolidine-2,4-dione. primescholars.commdpi.com The reaction is typically catalyzed by a base like piperidine in a suitable solvent such as toluene or glacial acetic acid. primescholars.commdpi.com This condensation creates a ylidene bridge connecting the phenoxy ring to the 5-position of the TZD ring.

Another approach involves a multi-step synthesis where the TZD ring is first functionalized. For example, the nitrogen atom of the TZD ring can be alkylated with a moiety like 9-(bromomethyl)acridine (B74509) before the Knoevenagel condensation step with the formyl-functionalized phenoxyacetamide. mdpi.com Researchers have also explored hybridizing the TZD nucleus with other pharmacophores like 2-oxoindoline, followed by linking to a substituted acetamide. nih.gov

Table 3: Synthetic Approaches for Thiazolidine-2,4-dione Hybrids

| Synthetic Method | Key Reactants | Catalyst/Conditions | Resulting Linkage | Reference |

| Knoevenagel Condensation | 2-(4-Formylphenoxy)-N-phenylacetamides, Thiazolidine-2,4-dione | Piperidine, Acetic Acid, Toluene, 110 °C | 5-Ylidene bridge | mdpi.com |

| Claisen-Schmidt Reaction | 2-(4-Formylphenoxy)-N-substituted acetamides, Thiazolidine-2,4-dione | Sodium Acetate, Glacial Acetic Acid | 5-Ylidene bridge | primescholars.com |

| Multi-step Synthesis | 5-(Substituted)-thiazolidine-2,4-dione, 2-chloro-N-substituted acetamide | K2CO3, DMF | N-alkylation of TZD ring | nih.gov |

The development of fused pyran systems represents another important derivatization strategy. Fused pyrans, such as 4H-pyrans and their analogues, are significant heterocyclic scaffolds. arkat-usa.org The synthesis of these hybrids is often achieved through efficient, one-pot, three-component reactions, which align with green chemistry principles. arkat-usa.org

A prevalent method is the Michael addition reaction. arkat-usa.org This typically involves the reaction of a 2-(4-formylphenoxy)-N-(aryl)acetamide derivative with malononitrile and an active methylene compound like dimedone, 4-hydroxycoumarin, or a pyrazolone. arkat-usa.org The reaction is often carried out in ethanol with a catalytic amount of a base such as piperidine. arkat-usa.org This approach leads to the formation of various fused pyran heterocycles, including 2-amino-3-cyano-4H-chromenes, pyrano[3,2-c]chromenes, and dihydropyrano[2,3-c]pyrazoles, all attached to the 2-phenoxy-N-phenylacetamide core. arkat-usa.org

The Hantzsch reaction is another multicomponent method used to create fused dihydropyridine (B1217469) systems, which are structurally related to pyrans. tandfonline.com This involves reacting the 2-(4-formylphenoxy)-N-arylacetamide aldehydes with reagents like 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium acetate. tandfonline.com

Table 4: Examples of Fused Pyran and Analogue Synthesis

| Fused System | Synthetic Method | Key Reagents | Reference |

| 2-Amino-3-cyano-4H-chromene | Three-component Michael Addition | 2-(4-Formylphenoxy)-N-(aryl)acetamide, Malononitrile, Dimedone | arkat-usa.org |

| 2-Amino-3-cyanopyrano[3,2-c]chromene | Three-component Michael Addition | 2-(4-Formylphenoxy)-N-(aryl)acetamide, Malononitrile, 4-Hydroxycoumarin | arkat-usa.org |

| 6-Amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole | Three-component Michael Addition | 2-(4-Formylphenoxy)-N-(aryl)acetamide, Malononitrile, 3H-Pyrazol-3-one | arkat-usa.org |

| Fused-dihydropyridines | Hantzsch-like Reaction | 2-(4-Formylphenoxy)-N-arylacetamides, 3-Aminocrotononitrile | tandfonline.com |

Preparation of Indole-Carbohydrazide Conjugates

A notable synthetic achievement involves the creation of hybrid molecules that link an indole-carbohydrazide moiety to a phenoxy-1,2,3-triazole-N-phenylacetamide backbone. This molecular hybridization strategy aims to combine the pharmacophores of potent α-glucosidase inhibitors into a single molecular entity. nih.gov

The synthesis commences with the appropriate N-aryl-2-azidoacetamide, which undergoes a click chemistry reaction with a propargylated phenoxy derivative to form the 1,2,3-triazole ring. The resulting intermediate, which contains a formyl group on the phenoxy ring, is then condensed with 1H-indole-2-carbohydrazide to yield the final indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids. nih.gov A representative reaction is the formation of (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. nih.gov

These complex conjugates have demonstrated significant in vitro α-glucosidase inhibitory activity, with many derivatives showing potency far exceeding that of the standard drug, acarbose. For instance, the derivative (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide was found to be approximately 118.8 times more potent than acarbose. nih.gov

Table 1: Synthesis of Indole-Carbohydrazide Conjugates

| Starting Material | Key Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| N-(p-tolyl)-2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 1H-indole-2-carbohydrazide, Ethanol, Acetic acid | (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | N/A | nih.gov |

| N-(4-methoxyphenyl)-2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 1H-indole-2-carbohydrazide, Ethanol, Acetic acid | (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | N/A | nih.gov |

Synthesis of Benzothiazole-Incorporated Derivatives

The phenoxyacetamide scaffold is a valuable precursor for the synthesis of various benzothiazole-containing molecules. One common strategy involves the condensation of a 2-phenoxyacetic acid derivative with an aminobenzothiazole. For example, a phenoxy acid can be coupled with 2-amino-4-(4-bromophenyl)thiazole (B182969) using a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as lutidine. nih.gov

Another approach involves the Jacobson cyclization of thiobenzanilides, which can be derived from phenoxy acetamide precursors, to form the 2-substituted benzothiazole core. ut.ac.ir Furthermore, novel 2-phenyl benzothiazole derivatives have been synthesized by reacting 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones. researchgate.net

More complex structures, such as thieno[2,3-b]pyridines, have been synthesized starting from 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamides. These intermediates react with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles to form a thioether linkage, which then undergoes intramolecular cyclization to yield the final fused heterocyclic system. acs.org

Table 2: Synthesis of Benzothiazole Derivatives

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2,4-difluorophenoxy acid | 2-amino-4-(4-bromophenyl)thiazole | TBTU, Lutidine, DCM | Phenoxy thiazole derivative | N/A | nih.gov |

| 2-(4-Aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide | Substituted acetophenone | Ethanol, Glacial acetic acid | Benzothiazole derivatives | N/A | researchgate.net |

| 2-(4-(2-bromoacetyl)phenoxy)-N-(p-tolyl)acetamide | 4-Methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Piperidine, Ethanol (reflux); then Sodium ethoxide, Ethanol (reflux) | Sodium 2-(4-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-1-(p-tolylamino)ethen-1-olate | 83 | acs.org |

Assembly of Benzodiazepine-Fused Analogues

The structural framework of this compound is a key component in the design of compounds targeting benzodiazepine (B76468) receptors. Although direct fusion of a benzodiazepine ring to the acetamide is less common, derivatives are synthesized to act as benzodiazepine receptor agonists. For example, a series of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives were synthesized with this goal in mind. nih.gov

The synthesis of these analogues often begins with a 2-phenoxybenzoic acid hydrazide. This starting material can be cyclized with reagents like carbon disulfide or cyanogen (B1215507) bromide to form the central 1,3,4-oxadiazole (B1194373) ring system. nih.gov A more general approach to benzodiazepine synthesis involves the palladium-catalyzed C-N coupling of an o-haloaryl ketone with an amine, followed by intramolecular condensation. For instance, dibenzodiazepine analogues can be formed via a palladium-catalyzed amination between an appropriate aryl halide and ammonia, which then undergoes an intramolecular condensation. mdpi.com Another method involves the reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron in ammonium chloride to furnish 1,4-benzodiazepine-3-ones. researchgate.net

Table 3: Synthesis of Benzodiazepine Analogues

| Precursor Type | Key Reaction | Resulting Core Structure | Catalyst/Reagent | Ref |

|---|---|---|---|---|

| 2-Phenoxybenzoic acid hydrazide | Cyclization with CS₂/KOH | 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole-thione | CS₂, KOH | nih.gov |

| 2-Chloro-N-(2-nitrobenzyl)acetamides | Reductive cyclization | 1,4-Benzodiazepine-3-one | Fe, NH₄Cl | researchgate.net |

| o-Bromo-aryl amides | Intramolecular C-N coupling | Dibenzodiazepine | Pd(OAc)₂, P(t-Bu)₃ | mdpi.com |

Detailed Mechanistic Investigations of Crucial Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and functionalize this compound derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.

One key area of investigation has been the palladium-catalyzed C-H olefination of phenylacetamides. Detailed studies on the reaction of 8-aminoquinoline (B160924) phenylacetamide with unactivated aliphatic olefins have elucidated the reaction pathway. The mechanism is understood to begin with the formation of an arylpalladium(II) intermediate through ortho-C-H activation of the phenyl group, forming a stable six-membered palladacycle. This intermediate is kinetically competent and participates in the subsequent olefination. Isotopic labeling studies and Hammett analysis support the proposed mechanism, providing insight into the stereo- and regioselectivity of the reaction. sci-hub.box

Another important transformation is the Michael addition reaction, which is used to construct complex heterocyclic systems from 2-phenoxy-N-phenylacetamide precursors. For example, the facile, one-pot, three-component synthesis of novel fused 4H-pyrans proceeds via a Michael addition. This reaction involves the nucleophilic addition of an active methylene compound (like dimedone or 4-hydroxycoumarin) to an α,β-unsaturated carbonyl system derived from a 2-(4-formylphenoxy)-N-arylacetamide. The reaction is typically base-catalyzed and is a powerful method for C-C bond formation under mild conditions. arkat-usa.orgresearchgate.net

Furthermore, scandium-catalyzed oxidative reactions have been explored for the synthesis of α-alkoxyl amides from ynamides and alcohols. Mechanistic studies of this transformation provide a framework for understanding how the scandium catalyst facilitates the formation of the C-O bond at the α-position of the amide. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

The unambiguous determination of the molecular structure of 2-Phenoxy-2-phenylacetamide necessitates the synergistic use of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The spectrum would likely exhibit a complex multiplet in the aromatic region, typically between δ 6.8 and 7.6 ppm, arising from the protons of the phenyl and phenoxy rings. The methine proton (CH) alpha to the carbonyl group and the ether linkage is expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 6.0-6.5 ppm, due to the deshielding effects of the adjacent oxygen and carbonyl group. The protons of the primary amide (-CONH₂) would give rise to one or two broad signals, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Phenyl & Phenoxy) | 6.8 - 7.6 | m |

| -CH- | 6.0 - 6.5 | s |

Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic methine carbon.

The carbonyl carbon of the amide group is anticipated to resonate at a significantly downfield position, typically in the range of δ 168-175 ppm. The aromatic carbons would appear in the region of δ 115-160 ppm, with the carbon attached to the oxygen of the phenoxy group appearing at the more downfield end of this range. The methine carbon (-CH-) would likely be found in the region of δ 75-85 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 175 |

| Aromatic-C | 115 - 160 |

Note: These are predicted values based on typical chemical shift ranges for these functional groups.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of the molecule.

An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the methine proton to the methine carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the amide group is expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1450-1600 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₃NO₂), the expected molecular weight is approximately 227.26 g/mol .

Mass Spectrometry (MS) would show a molecular ion peak (M⁺) at m/z 227. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and the ether linkage, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The exact mass of C₁₄H₁₃NO₂ is 227.09463. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a novel compound. By quantifying the mass percentages of each element present, the simplest whole-number ratio of atoms in the molecule can be established. For this compound, with the molecular formula C₁₄H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

These theoretical values serve as a benchmark against which experimentally obtained data from combustion analysis are compared. A close agreement between experimental and calculated percentages provides strong evidence for the assigned molecular formula, confirming the relative abundance of each element within the compound's structure.

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₁₄H₁₃NO₂ (Molecular Weight: 227.26 g/mol ).

| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 74.00% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.78% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.16% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.08% |

X-ray Crystallography for Precise Solid-State Molecular Structure and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation and stereochemistry of the molecule in the solid state. Furthermore, it elucidates the packing arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, were such a study to be conducted, it would yield a comprehensive set of crystallographic data. This data would typically be presented in a standardized format, as illustrated in the hypothetical table below, detailing the crystal system, space group, unit cell dimensions, and refinement statistics. This information is crucial for building a precise model of the molecule's solid-state architecture.

Table 2: Illustrative Crystallographic Data Table This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as specific experimental data for this compound is not currently available.

| Parameter | Value |

| Empirical formula | C₁₄H₁₃NO₂ |

| Formula weight | 227.26 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated density (g/cm³) | Hypothetical value |

| R-factor (%) | Hypothetical value |

Correlational Studies between Spectroscopic Signatures and Molecular Architecture

The molecular architecture of this compound gives rise to distinct signatures in various spectroscopic analyses, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By interpreting these spectra, a detailed picture of the molecule's connectivity and functional groups can be constructed, which corroborates the data from other structural elucidation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the different types of protons. The amide protons (-NH₂) would likely appear as a broad singlet. The single methine proton (-CH-) at the chiral center, being adjacent to an oxygen and a phenyl group, would resonate as a singlet in the downfield region. The aromatic protons from the two distinct phenyl rings would produce complex multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide complementary information. A distinct signal for the carbonyl carbon (C=O) of the amide group would be observed at the downfield end of the spectrum. The carbon atom of the methine group (-CH-) would also have a characteristic chemical shift due to its attachment to the electronegative oxygen. The spectrum would be completed by a series of signals in the aromatic region corresponding to the carbons of the two phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands would include:

Strong, sharp stretching vibrations for the N-H bonds of the primary amide group, typically appearing as a doublet around 3100-3500 cm⁻¹.

An intense absorption band corresponding to the C=O (carbonyl) stretching of the amide group, expected around 1650-1690 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the C-O-C ether linkage, which would produce signals in the 1000-1300 cm⁻¹ region.

Multiple bands corresponding to C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H stretching from the aromatic rings (above 3000 cm⁻¹).

The combination of these spectroscopic techniques allows for a comprehensive mapping of the molecule's functional groups and their electronic environment, providing a detailed structural portrait that is consistent with its molecular formula.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of 2-Phenoxy-2-phenylacetamide at the molecular level. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's electronic and structural landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like this compound. DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between accuracy and computational efficiency.

DFT calculations can be employed to determine a wide range of electronic and structural properties of this compound. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Key Electronic Properties of a Molecule Obtainable from DFT Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A crucial indicator of chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Relates to the molecule's behavior in redox reactions. |

| Electron Affinity | The energy released when an electron is added. | Indicates the likelihood of forming an anion. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Semi-empirical methods, such as Austin Model 1 (AM1), represent a computationally less demanding alternative to ab initio methods like DFT. uni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgucsb.edu This approach makes them suitable for rapid screening of large molecules or for preliminary calculations before employing more rigorous methods.

The AM1 method simplifies the calculation of two-electron repulsion integrals, significantly reducing computational time. uomustansiriyah.edu.iqnih.gov It has been widely used to estimate various molecular properties, including heats of formation, molecular geometries, and dipole moments. uomustansiriyah.edu.iq While AM1 has known limitations, such as difficulties in describing hydrogen bonds accurately in some cases, its speed makes it a valuable tool for initial conformational searches and for generating starting geometries for higher-level calculations. ucsb.edu

For this compound, the AM1 method could be used to quickly explore its potential energy surface and identify low-energy conformers. These conformers could then be subjected to more accurate DFT calculations for refinement of their geometries and electronic properties.

Table 2: Comparison of Computational Methods

| Method | Level of Theory | Computational Cost | Accuracy | Typical Application for this compound |

| Semi-Empirical (AM1) | Approximate Quantum Mechanics | Low | Moderate | Rapid conformational analysis, initial geometry optimization. |

| Density Functional Theory (DFT) | Quantum Mechanics | Medium | High | Detailed electronic structure, accurate geometries, reactivity prediction. |

| Ab Initio (Hartree-Fock) | Quantum Mechanics | High | Good | Foundational calculations, often a starting point for more complex methods. |

The three-dimensional structure of this compound is crucial for its function and interactions with other molecules. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process provides the most stable structure of the molecule.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is necessary to identify the various low-energy conformers that may exist in equilibrium. This can be achieved by systematically rotating the rotatable bonds and performing geometry optimization for each resulting conformation. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. Nuclear Magnetic Resonance (NMR) conformational analysis of related cyclic peptides has shown the existence of multiple conformational families. nih.gov

The distribution of electron density within the this compound molecule governs its electrostatic interactions and chemical reactivity. researchgate.net Computational methods can provide detailed information about the charge distribution, which can be visualized using molecular electrostatic potential (MEP) maps. MEP maps illustrate the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of positive, negative, and neutral potential. These maps are invaluable for identifying sites susceptible to electrophilic or nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, can be calculated to predict the reactive behavior of this compound. These descriptors include parameters such as electrophilicity and nucleophilicity indices, which quantify the molecule's ability to accept or donate electrons in a chemical reaction. Understanding these properties is essential for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties in a simulated environment, such as in solution.

For this compound, MD simulations could be used to study its conformational flexibility in detail, observing the transitions between different low-energy conformers. This would provide a more realistic representation of the molecule's behavior in a biological or chemical system. Furthermore, MD simulations can be used to calculate various thermodynamic properties and to understand how the molecule interacts with its solvent environment.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.net

For this compound, molecular docking studies could be employed to investigate its potential as a ligand for various biological targets. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the target. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Studies on related phenylacetamide and phenoxyacetanilide derivatives have demonstrated the utility of molecular docking in identifying potential anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org Similarly, docking studies could help to identify potential protein targets for this compound and to guide the design of new derivatives with improved binding affinities.

Table 3: Potential Protein Targets for Molecular Docking Studies of this compound and its Analogs

| Protein Target | Therapeutic Area | Rationale for Investigation |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Phenylacetamide derivatives have shown activity against COX enzymes. semanticscholar.org |

| Carbonic Anhydrases (CAs) | Various (e.g., anticancer) | N-phenylacetamide conjugates have been studied as CA inhibitors. nih.gov |

| p38 MAPK | Anti-inflammatory, Anti-cancer | 2-Phenylacetamide has been shown to inhibit the p38 MAPK signaling pathway. medchemexpress.com |

| DNA | Anticancer | The interaction of N-ferrocenylmethyl-N-phenylacetamide with DNA has been investigated. researchgate.net |

Computational Prediction of Molecular Binding Affinities

The prediction of molecular binding affinities is a cornerstone of computational drug design and molecular science. Through techniques such as molecular docking and free energy calculations, the strength of the interaction between a ligand, such as this compound, and a receptor can be estimated. These predictions are instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking studies on derivatives of phenoxyacetamide and N-phenylacetamide have been performed to predict their binding affinities to various protein targets. semanticscholar.orgnih.gov For instance, in silico molecular docking of 2-aryloxy-N-phenylacetamide derivatives has been used to assess their potential as antibacterial agents. semanticscholar.org Similarly, molecular dynamics simulations have been employed to study the stability of ligand-protein complexes and to further refine binding affinity predictions. semanticscholar.orgnih.gov

Table 1: Predicted Binding Affinities of Representative Phenoxyacetamide Derivatives against Thymidylate Kinase (TMK)

| Compound Name | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG bind, kcal/mol) |

| N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene)amino)phenoxy)acetamide | -3.27 | -65.80 |

| This compound (Hypothetical) | Data not available | Data not available |

This table is generated based on data from related phenoxyacetamide derivatives to illustrate the type of information obtained from computational studies. Specific binding affinity data for this compound was not available in the searched literature.

Analysis of Intermolecular Interaction Networks, including Hydrogen Bonding

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to predicting the physical properties of a compound, such as its crystal packing, melting point, and solubility.

Comprehensive Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound and its analogs, these studies leverage computational models to predict properties and guide the design of new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for phenoxyacetamide derivatives to correlate their structural features with their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to build mathematical equations that can predict the activity of new compounds.

Density Functional Theory (DFT) is another powerful computational method used in SPR studies. DFT calculations can provide insights into the electronic properties of a molecule, such as its orbital energies (HOMO and LUMO), electrostatic potential, and reactivity indices. nih.gov These electronic parameters are often used as descriptors in QSAR models and help in understanding the underlying mechanisms of molecular interactions. For example, studies on related phenoxyacetic acid derivatives have used DFT to analyze their electronic structure and reactivity. nih.gov

The combination of these computational approaches allows for a comprehensive understanding of the structure-property relationships within the phenoxyacetamide class of compounds, providing a rational basis for the design and development of new molecules with tailored properties.

Advanced Research Applications and Emerging Areas Non Clinical

Rational Design of Hybrid Molecules and Multitarget-Directed Chemical Entities

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in modern medicinal chemistry to create multi-target-directed ligands (MTDLs). MTDLs are designed to interact with multiple biological targets simultaneously, which can offer advantages in treating complex multifactorial diseases. The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising framework for the rational design of such hybrid molecules.

Researchers have utilized the 2-phenoxy-N-phenylacetamide core to develop novel compounds with potential therapeutic activities. By modifying the structure through the introduction of various functional groups, scientists aim to create derivatives with enhanced efficacy and selectivity. This molecular scaffold's synthetic accessibility makes it an attractive starting point for developing affordable and effective new chemical entities. For instance, a molecular hybridization approach was used to synthesize novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which were investigated for their biological activities. This research highlights that the 2-phenoxy-N-phenylacetamide scaffold is well-suited for structural modifications to develop potent chemical agents.

Role as Versatile Intermediates in Organic Synthesis and Industrial Chemical Processes

The chemical reactivity and structural features of 2-Phenoxy-2-phenylacetamide make it a valuable intermediate in organic synthesis. Its core structure can be readily modified, allowing for the creation of a diverse range of more complex molecules.

Precursors for Novel Organic Compounds

This compound and its derivatives serve as key precursors in the synthesis of new organic compounds. For example, a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides with potential biological activity has been synthesized starting from hydroxyphenylacetic acid, a related precursor. This synthesis demonstrates how the core acetamide (B32628) structure can be elaborated upon to create more complex molecules with specific functionalities. The synthetic pathway often involves straightforward reactions, making the scaffold a practical choice for generating libraries of new compounds for screening and development.

Building Blocks for Complex Molecular Architectures and Scaffolds

The 2-phenoxy-N-phenylacetamide framework acts as a fundamental building block for constructing larger and more intricate molecular architectures. Its inherent structure provides a rigid and predictable geometry that can be used to assemble more complex systems. For example, new series of 1,4-dihydropyridines and their fused heterocyclic derivatives have been synthesized using 2-(4-formylphenoxy)-N-arylacetamides, which are derivatives of the parent compound. This demonstrates the utility of the phenoxy-N-arylacetamide moiety as a foundational scaffold for creating diverse and complex chemical structures. The indole (B1671886) nucleus, another important heterocyclic structure, is also a common building block in therapeutic agents, and the principles of using such scaffolds are shared with the phenoxy acetamide framework.

Explorations in Advanced Materials Science

The application of specific organic molecules in materials science can lead to the development of polymers and other materials with novel properties. This often involves using smaller molecules as monomers, crosslinking agents, film-forming agents, or plasticizers.

Applications in Polymeric Systems (e.g., Crosslinking, Film-Forming, Plasticizing Agents)

While the related compound, 2-Phenylacetamide, has been explored for its utility in polymeric systems, there is a notable lack of available research on the specific applications of this compound in advanced materials science. Literature suggests that 2-Phenylacetamide can be used as a crosslinking agent to enhance the mechanical properties of polymers, as a film-forming agent in coatings to improve adhesion and durability, and as a plasticizer to increase the softness and plasticity of plastics. However, similar studies specifically investigating this compound in these roles are not readily found in published scientific literature. This suggests that the potential of this compound in polymeric systems is an underexplored area of research.

Contributions to Supramolecular Chemistry and Crystal Engineering

While specific studies focusing exclusively on the supramolecular chemistry and crystal engineering of this compound are not extensively documented in publicly available literature, the broader class of phenylacetamide and phenoxyacetamide derivatives offers insights into the potential non-covalent interactions that govern their solid-state structures. The interplay of hydrogen bonding, π-π stacking, and other weak interactions in these molecules is crucial for the design of novel materials with desired physical and chemical properties.

The field of supramolecular chemistry leverages these non-covalent interactions to construct larger, organized assemblies from individual molecular building blocks. Poly(phenylacetylene)s, for example, which are structurally related to the phenylacetamide core, have demonstrated a remarkable ability to form diverse supramolecular assemblies such as fibers, nanospheres, and liquid crystals. researchgate.net The functional pendants on these polymers can act as receptors for cations, where cation-π interactions play a major role in controlling the helicity of the polymer-metal complexes. researchgate.net This highlights the potential for the phenyl and phenoxy groups in this compound to participate in similar host-guest chemistry and the formation of complex supramolecular structures.

Crystal engineering, a subset of supramolecular chemistry, focuses on the rational design of crystalline solids with specific architectures and properties. By understanding the preferred non-covalent interactions of a molecule like this compound, it would be theoretically possible to predict and control its crystal packing. This control is essential for modulating properties such as solubility, dissolution rate, and bioavailability in pharmaceutical contexts, and for tuning the optical and electronic properties in materials science applications.

Academic Investigations into Structure-Activity Relationships for General Categories of Research Interest (e.g., antimicrobial, anticancer, or anti-inflammatory potential in research settings)

The this compound scaffold is a recurring motif in medicinal chemistry research due to its potential to exhibit a range of biological activities. Academic investigations have explored the structure-activity relationships (SAR) of this and related compounds, primarily in the context of antimicrobial, anticancer, and anti-inflammatory research. These studies aim to understand how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective compounds.

Antimicrobial Potential:

Research into phenylacetamide derivatives has shown that the type and position of substituents on the aromatic ring significantly impact their antibacterial activity. nih.gov For instance, the introduction of electron-withdrawing groups like fluorine, chlorine, or bromine at the para-position of the phenyl ring can enhance bactericidal effects. nih.gov The substitution pattern plays a crucial role; for example, a 4-fluoro substitution on a benzene (B151609) ring has been shown to be particularly beneficial for antibacterial activity against certain strains. nih.gov

| Compound/Derivative Class | Structural Modification | Impact on Antimicrobial Activity |

| N-phenylacetamide derivatives | 4-F, 4-Cl, 4-Br, or 4-CF3 on the benzene ring | Increased bactericidal activity nih.gov |

| N-phenylacetamide derivatives | 3-position substitution on the benzene ring | Not conducive to improving bactericidal activity nih.gov |

| N-phenylacetamide derivatives | 4-F substitution on the benzene ring | Most helpful for conferring antibacterial activity nih.gov |

| N-phenylacetamide derivatives | 4-R electron-withdrawing substituents | Higher bactericidal activity than 4-R electron-donating substituents nih.gov |

Anticancer and Anti-inflammatory Potential:

The phenoxyacetamide core is also of interest for its potential anticancer and anti-inflammatory properties. Studies on 2-(substituted phenoxy) acetamide derivatives have revealed that the presence of halogens on the aromatic ring can be favorable for both anticancer and anti-inflammatory activity. nih.govresearchgate.net For example, a derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated anticancer, anti-inflammatory, and analgesic activities in research settings. nih.govresearchgate.net

The anti-inflammatory activity of some phenoxyacetic acid derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com The selectivity for COX-2 over COX-1 is a desirable trait as it may reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound/Derivative Class | Structural Modification | Observed Research Activity |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Halogens on the aromatic ring | Favorable for anticancer and anti-inflammatory activity nih.govresearchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Specific combination of chloro and nitro substitutions | Exhibited anticancer, anti-inflammatory, and analgesic activities nih.govresearchgate.net |

| Phenoxyacetic acid derivatives | General class | Potent COX-2 inhibition mdpi.com |

These academic investigations underscore the therapeutic potential of the broader class of compounds to which this compound belongs. The structure-activity relationship data from these studies provide a valuable foundation for the rational design of new derivatives with optimized biological profiles for various research applications.

Q & A

Q. How can computational tools predict the physicochemical properties and reactivity of 2-phenylacetamide derivatives?

- Methodology :

- Calculate logP and pKa using ChemAxon or ACD/Labs.

- Perform molecular docking (AutoDock Vina) to assess binding affinity for target proteins (e.g., COX-2).

- Predict ADMET profiles (SwissADME) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.